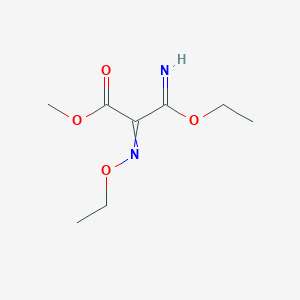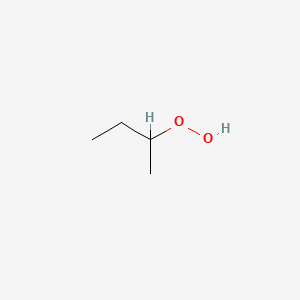
4-methoxycarbonyloxybut-2-enyl methyl carbonate
Vue d'ensemble
Description
4-methoxycarbonyloxybut-2-enyl methyl carbonate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its ester functional groups, which are known for their reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid 4-methoxycarbonyloxy-but-2-enyl ester methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxycarbonyloxybut-2-enyl methyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of primary alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by acid or base catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Methanol or ethanol, acid or base catalyst.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Transesterification: New esters and alcohols.
Applications De Recherche Scientifique
4-methoxycarbonyloxybut-2-enyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Utilized in the production of polymers and resins, where its ester groups contribute to the material’s properties.
Mécanisme D'action
The mechanism by which carbonic acid 4-methoxycarbonyloxy-but-2-enyl ester methyl ester exerts its effects is primarily through its ester functional groups. These groups can undergo nucleophilic acyl substitution reactions, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse, releasing the leaving group and forming the final product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: A simple ester used as a solvent and in the production of acetic acid.
Ethyl acetate: Another common ester with applications in the pharmaceutical and food industries.
Butyl acetate: Used in the production of paints and coatings.
Uniqueness
4-methoxycarbonyloxybut-2-enyl methyl carbonate is unique due to its specific structure, which allows for a range of chemical reactions and applications. Its multiple ester groups provide versatility in synthesis and potential for use in various fields, from organic chemistry to industrial applications.
Propriétés
Formule moléculaire |
C8H12O6 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
4-methoxycarbonyloxybut-2-enyl methyl carbonate |
InChI |
InChI=1S/C8H12O6/c1-11-7(9)13-5-3-4-6-14-8(10)12-2/h3-4H,5-6H2,1-2H3 |
Clé InChI |
YNCYZSBUDLGGQA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OCC=CCOC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-Purin-2-amine, 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-ylidene)ethyl]-](/img/structure/B8551052.png)
![1-[3-(Trifluoromethyl)phenyl]heptane-2,4-dione](/img/structure/B8551059.png)
![N-[4-(3-Bromoanilino)quinazolin-7-yl]but-2-enamide](/img/structure/B8551070.png)

![N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide](/img/structure/B8551087.png)






